molecular formula C21H22N6O3 B5724850 8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No.: B5724850
M. Wt: 406.4 g/mol
InChI Key: GHDOOEOXCSKDRU-SSDVNMTOSA-N
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Description

8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indole core fused with a triazine ring, which is further substituted with an ethyl group and a trimethoxyphenylmethylideneamino group.

Properties

IUPAC Name

8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-5-12-6-7-15-14(8-12)19-20(23-15)24-21(27-25-19)26-22-11-13-9-17(29-3)18(30-4)10-16(13)28-2/h6-11H,5H2,1-4H3,(H2,23,24,26,27)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDOOEOXCSKDRU-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC(=C(C=C4OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC(=C(C=C4OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Formation of the Triazine Ring: The triazine ring can be formed by cyclization reactions involving appropriate precursors.

    Substitution Reactions: The ethyl group and the trimethoxyphenylmethylideneamino group are introduced through substitution reactions using suitable reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its ability to bind to iron ions, particularly ferrous ions. This binding can lead to the depletion of intracellular iron levels, which is crucial for the proliferation of cancer cells . The compound can induce apoptosis in cancer cells through the mitochondrial pathway, involving the regulation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Similar compounds to 8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine include other triazinoindole derivatives and iron chelators. Some of these compounds include:

The uniqueness of this compound lies in its specific substitution pattern and its selective binding to ferrous ions, which distinguishes it from other similar compounds .

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